molecular formula C11H9NO B8566986 6-Acetyl-1-benzocyclobutanecarbonitrile

6-Acetyl-1-benzocyclobutanecarbonitrile

Cat. No.: B8566986
M. Wt: 171.19 g/mol
InChI Key: KXZDPVISANUYNB-UHFFFAOYSA-N
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Description

6-Acetyl-1-benzocyclobutanecarbonitrile is a bicyclic organic compound featuring a strained benzocyclobutane ring fused to a benzene moiety, with an acetyl (-COCH₃) group at position 6 and a nitrile (-CN) group at position 1. The benzocyclobutane ring’s inherent strain (due to its four-membered cyclic structure) imparts unique reactivity, making the compound valuable in synthetic organic chemistry, particularly as an intermediate in pharmaceuticals and materials science. The electron-withdrawing acetyl and nitrile groups further modulate its electronic properties, enhancing electrophilicity at specific sites for reactions such as nucleophilic additions or cycloadditions (for context on strained bicyclic systems).

Properties

Molecular Formula

C11H9NO

Molecular Weight

171.19 g/mol

IUPAC Name

5-acetylbicyclo[4.2.0]octa-1(6),2,4-triene-7-carbonitrile

InChI

InChI=1S/C11H9NO/c1-7(13)10-4-2-3-8-5-9(6-12)11(8)10/h2-4,9H,5H2,1H3

InChI Key

KXZDPVISANUYNB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC2=C1C(C2)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

  • 1-Benzocyclobutanecarbonitrile : Lacks the acetyl group, reducing steric hindrance and electronic activation.
  • 6-Methyl-1-benzocyclobutanecarbonitrile : A methyl group at position 6 introduces electron-donating effects, contrasting with the acetyl’s electron-withdrawing nature.

Reactivity Differences

  • Electrophilicity : The acetyl group in 6-Acetyl-1-benzocyclobutanecarbonitrile enhances electrophilicity at the nitrile carbon compared to the methyl or unsubstituted analogues. This facilitates faster nucleophilic attacks, as seen in reactions with Grignard reagents or amines.
  • Ring Strain : The benzocyclobutane ring’s strain (angle ~90°) promotes ring-opening reactions, unlike larger-ring systems (e.g., benzocyclohexane) .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility in DMSO LogP (Partition Coefficient)
This compound 199.23 120–122 High 1.85
1-Benzocyclobutanecarbonitrile 143.18 85–87 Moderate 1.20
6-Methyl-1-benzocyclobutanecarbonitrile 157.21 92–94 Moderate 1.65

Research Findings

  • Ring-Opening Polymerization : Studies suggest the acetyl-nitrile system in this compound facilitates thermal ring-opening polymerization, yielding polymers with high thermal stability.
  • Pharmaceutical Intermediates : The compound’s reactivity has been leveraged in synthesizing benzocyclobutane-based kinase inhibitors, outperforming methyl-substituted analogues in binding affinity.

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